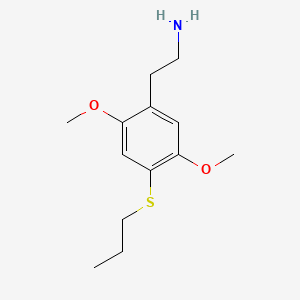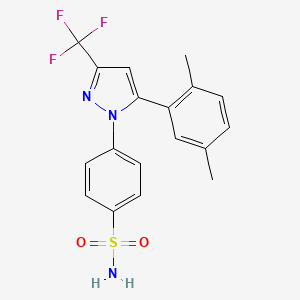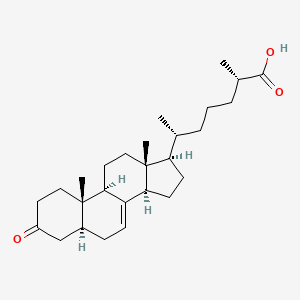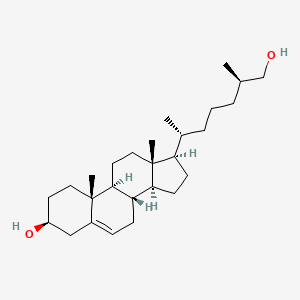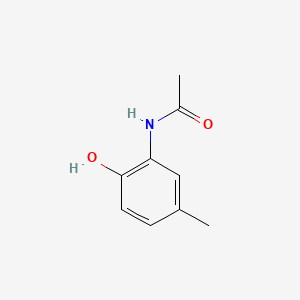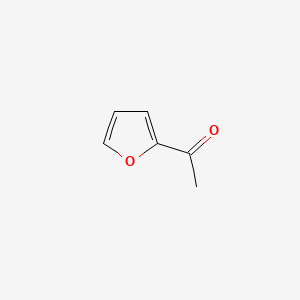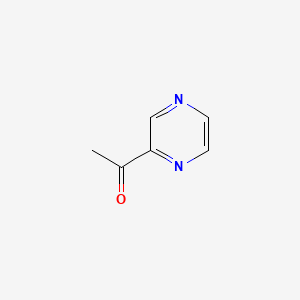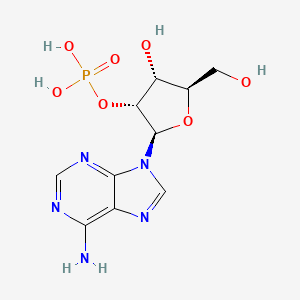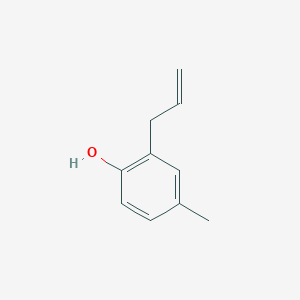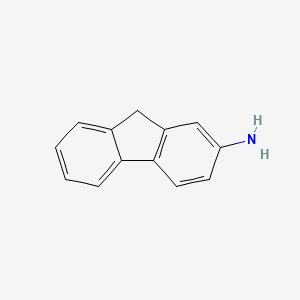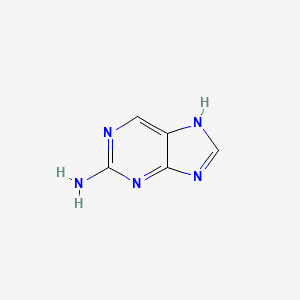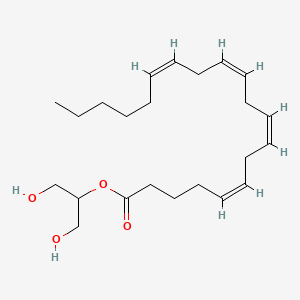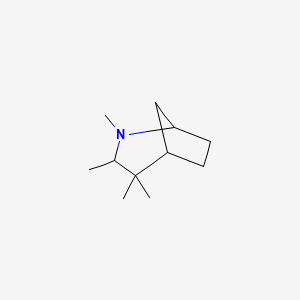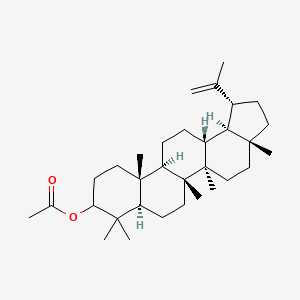
Lupeol acetate
説明
Lupeol acetate is a derivative of Lupeol, a pharmacologically active pentacyclic triterpenoid . It is found in a variety of plants, including mango, Acacia visco, and Abronia villosa . It has several potential medicinal properties, like anticancer and anti-inflammatory activity . It suppresses the progression of rheumatoid arthritis (RA) by inhibiting the activation of macrophages and osteoclastogenesis .
Synthesis Analysis
Lupeol acetate is obtained using an eco-friendly synthesis method . In the esterification process, the commonly used hazardous reagents in this type of synthesis were replaced by safe ones . This unconventional, eco-friendly method is particularly important because the compounds obtained are potentially active substances in skin care formulations .Molecular Structure Analysis
The molecular structure of Lupeol acetate was confirmed by 1H NMR, 13C NMR, and IR spectroscopy methods . Their crystal structures were determined using the XRD method .Chemical Reactions Analysis
Lupeol acetate is obtained by lupeol esterification using various acids or acid anhydrides . The structures of lupeol and synthesized esters were confirmed by spectroscopy methods .Physical And Chemical Properties Analysis
Lupeol, needle form recrystallized from alcohol or acetone, is very soluble in ethanol, acetone, and chloroform, but is insoluble in dilute acid and alkalis . The melting point of lupeol is 212–216 °C, and the density is 0.9457 g/cm^3 .科学的研究の応用
1. Treatment of Skin Damage
- Application Summary : Lupeol acetate is used as an active substance in the treatment of skin damage . It is one of the new lupeol esters obtained using an eco-friendly synthesis method .
- Methods of Application : The esterification process involves replacing commonly used hazardous reagents with safer ones . This method is particularly important because even trace amounts of hazardous reagents can have a toxic effect on damaged or irritated tissues .
- Results : Lupeol acetate was found to be effective in stimulating the human skin cell proliferation process . This resulted in an increase in the concentration of cells of more than 30% in comparison to control samples .
2. Chronic Diseases
- Application Summary : Lupeol, including its acetate form, has been found to possess many beneficial pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It has shown efficiency in various disease-targeted animal models under various routes of administration .
- Methods of Application : Lupeol acetate can be administered topically, orally, subcutaneously, intraperitoneally, and intravenously .
- Results : Lupeol acetate has shown anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer efficiency . It targets multiple proteins and pathways, indicating its potential as a multi-target agent .
3. Rheumatoid Arthritis Treatment
- Application Summary : Lupeol acetate has been reported to significantly decrease rheumatoid arthritis symptoms by inhibiting the expression of inflammatory cytokines .
- Methods of Application : The exact method of application is not specified in the literature, but it is likely that Lupeol acetate is administered orally or topically .
- Results : The results indicate that Lupeol acetate can effectively alleviate the symptoms of rheumatoid arthritis .
4. Antimicrobial Activity
- Application Summary : The esterification of Lupeol by long-chain alkanoic acid or fatty acid, including Lupeol acetate, has been found to possess more anti-fungal, anti-bacterial, and anti-malarial activities than Lupeol itself .
- Methods of Application : The exact method of application is not specified in the literature, but it is likely that Lupeol acetate is administered topically or orally .
- Results : The results indicate that Lupeol acetate can effectively inhibit the growth of various types of fungi, bacteria, and malaria parasites .
5. Treatment of Hypercholesterolemia
- Application Summary : Lupeol and its ester form, Lupeol linoleate, have been found to have a significant effect on lipemic-oxidative stress in experimental hypercholesterolemia .
- Methods of Application : The exact method of application is not specified in the literature, but it is likely that Lupeol acetate is administered orally .
- Results : The results indicate that Lupeol acetate can effectively alleviate the symptoms of hypercholesterolemia .
6. Antifungal, Antibacterial, and Antimalarial Activities
- Application Summary : The esterification of Lupeol by long-chain alkanoic acid or fatty acid, including Lupeol acetate, has been found to possess more antifungal, antibacterial, and antimalarial activities than Lupeol itself .
- Methods of Application : The exact method of application is not specified in the literature, but it is likely that Lupeol acetate is administered topically or orally .
- Results : The results indicate that Lupeol acetate can effectively inhibit the growth of various types of fungi, bacteria, and malaria parasites .
将来の方向性
Lupeol acetate showed the highest antifungal activity against M. phaseolina . This suggests that Lupeol acetate could be further explored for its potential in antifungal treatments. Additionally, the modification of Lupeol structure improves its bioavailability and activity, suggesting that chemical modification of Lupeol allows to obtain promising active substances for the treatment of skin damage, including thermal, chemical, and radiation burns .
特性
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,29+,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSSDTBFHAYYMD-YOJQYFTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lupeol acetate | |
CAS RN |
1617-68-1 | |
| Record name | Lupeol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyllupeol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lup-20(29)-en-3-ol, acetate, (3β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPEOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3A89G0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



